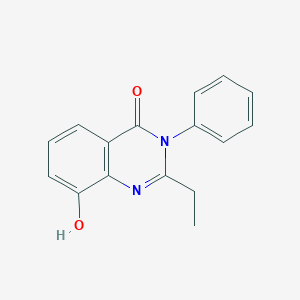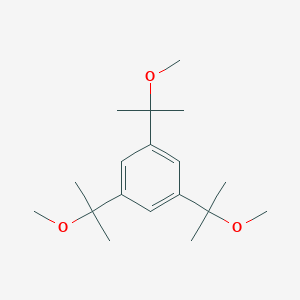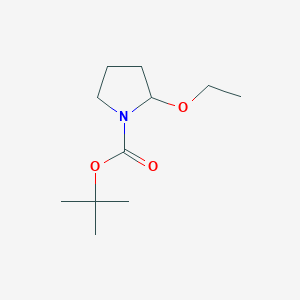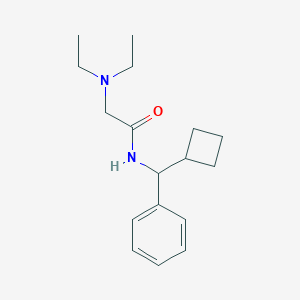
N-(alpha-Cyclobutylbenzyl)-2-(diethylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(alpha-Cyclobutylbenzyl)-2-(diethylamino)acetamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It was first identified in 2003 and has since been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
CX-5461 works by inhibiting the activity of Pol I, which is responsible for the transcription of ribosomal RNA (rRNA). This leads to a decrease in the production of ribosomes, which are essential for protein synthesis. Cancer cells, which have a high demand for protein synthesis due to their rapid proliferation, are particularly vulnerable to the effects of CX-5461.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CX-5461 is its selectivity for cancer cells, which reduces the risk of off-target effects. However, like all experimental drugs, CX-5461 has limitations. It is not effective against all types of cancer, and its efficacy may vary depending on the genetic profile of the tumor. Additionally, it may have toxic effects on normal cells, which can limit its therapeutic potential.
Orientations Futures
For research include exploring the use of CX-5461 in combination with other drugs, identifying biomarkers that can predict response to treatment, and developing strategies to overcome resistance to the drug.
In conclusion, CX-5461 is a promising candidate for the treatment of cancer, with a unique mechanism of action that targets Pol I transcription. While there are limitations to its use, ongoing research is expected to shed more light on its potential therapeutic applications.
Méthodes De Synthèse
CX-5461 is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The exact synthesis method is proprietary information of the manufacturer, and hence, not publicly available.
Applications De Recherche Scientifique
CX-5461 has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that CX-5461 can selectively kill cancer cells that are dependent on Pol I transcription for survival. This makes it a promising candidate for the treatment of various types of cancer, including hematological malignancies and solid tumors.
Propriétés
Numéro CAS |
19893-61-9 |
|---|---|
Nom du produit |
N-(alpha-Cyclobutylbenzyl)-2-(diethylamino)acetamide |
Formule moléculaire |
C17H26N2O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
N-[cyclobutyl(phenyl)methyl]-2-(diethylamino)acetamide |
InChI |
InChI=1S/C17H26N2O/c1-3-19(4-2)13-16(20)18-17(15-11-8-12-15)14-9-6-5-7-10-14/h5-7,9-10,15,17H,3-4,8,11-13H2,1-2H3,(H,18,20) |
Clé InChI |
NFDHEFLMCQYANG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC(C1CCC1)C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)CC(=O)NC(C1CCC1)C2=CC=CC=C2 |
Synonymes |
N-(alpha-Cyclobutylbenzyl)-2-(diethylamino)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






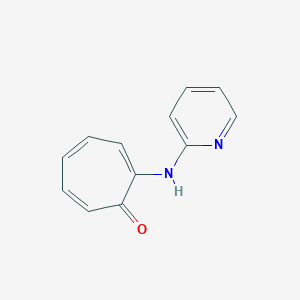
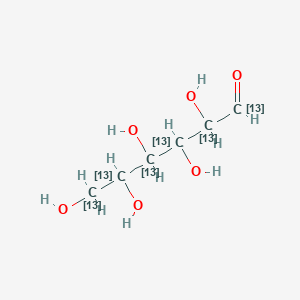
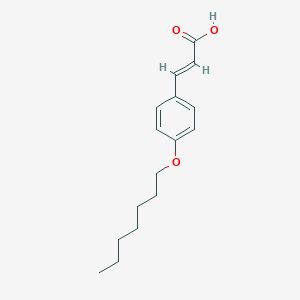
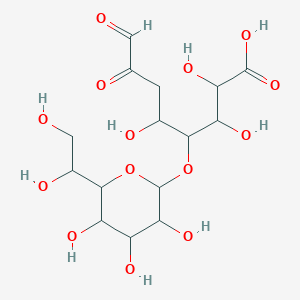
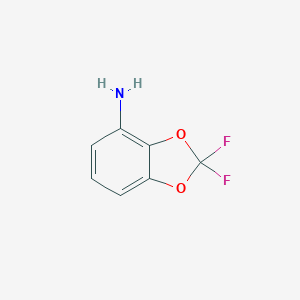
![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)
![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)
